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Compound of Interest

Compound Name:
1-(Cyclopent-1-en-1-yl)-3-

methylbenzene

CAS No.: 37511-86-7

Cat. No.: B14664317

Get Quote

Part 1: Executive Technical Overview
In modern medicinal chemistry, the Meta-Tolyl Cyclopentene (m-TCP) motif represents a

specialized subclass of aryl-cycloalkenes used to modulate lipophilicity (cLogP), metabolic

stability, and conformational entropy.[1][2]

Unlike simple phenyl-cyclopentanes, the meta-methyl group (3-methylphenyl) introduces a

critical asymmetry.[1][2] This substituent often serves as a "magic methyl" anchor, filling

hydrophobic sub-pockets (e.g., in kinase gates or GPCR orthosteric sites) while blocking

metabolic oxidation at the vulnerable para-position.[1] The cyclopentene ring acts as a semi-

rigid linker, restricting the rotation of the aryl group more effectively than a flexible alkyl chain

but less rigidly than a direct biaryl bond.[1]
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Property Value / Characteristic Impact on Drug Design

Molecular Formula (Core)

Fragment MW ~158 Da; Ideal

for Fragment-Based Drug

Discovery (FBDD).[2]

Geometry
Planar (Phenyl) + Envelope

(Cyclopentene)

The

character of the alkene creates

a specific vector for the aryl

group, distinct from saturated

cyclopentanes.

Electronic Effect
Weakly Electron Donating (+I

of Methyl)

The meta-methyl slightly

activates the ring without

introducing strong dipoles.

Metabolic Liability Benzylic Oxidation

The meta-methyl is a potential

site for CYP450 oxidation,

often mitigated by fluorination

or steric shielding.[1][2]

Part 2: Synthetic Methodologies
To access m-TCP derivatives, researchers must choose between robust scale-up methods

(Grignard) and precision catalysis (Cross-Coupling).[2] Below are the two validated protocols.
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Target: Meta-Tolyl Cyclopentene

Method A: Classical (Scale-Up)
Grignard Addition + Dehydration

 High Availability 

Method B: Precision (Late-Stage)
Suzuki-Miyaura Coupling

 Complex Substrate 

1. Cyclopentanone + m-TolylMgBr
(THF, 0°C)

1. Cyclopentanone -> Vinyl Triflate
(Tf2O, Base)

2. Acid-Catalyzed Dehydration
(pTsOH, Toluene, Reflux)

Purified m-TCP Intermediate

2. Pd-Catalyzed Coupling
(m-Tolylboronic acid)

Click to download full resolution via product page

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate

complexity and scale.

Protocol 1: Classical Dehydrative Coupling (High
Throughput)
Best for: Generating gram-scale building blocks where the cyclopentene ring is the core

scaffold.[2]

Nucleophilic Addition:

Reagents: Cyclopentanone (1.0 eq), 3-Tolylmagnesium bromide (1.2 eq, 1.0M in THF).

Conditions: Anhydrous THF,
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, 2 hours.

Mechanism: The Grignard reagent attacks the ketone carbonyl, forming the tertiary alcohol

1-(3-methylphenyl)cyclopentan-1-ol.[2]

Checkpoint: Quench with sat.

.[2] Isolate crude alcohol via extraction (EtOAc).

Dehydration (The Critical Step):

Reagents: Crude Alcohol, p-Toluenesulfonic acid (pTsOH, 5 mol%).[1][2]

Conditions: Toluene, Reflux with Dean-Stark trap (to remove water).[1][2]

Selectivity Note: This yields a mixture of the endocyclic alkene (major, thermodynamic

product, 1-(3-methylphenyl)cyclopentene) and exocyclic isomers.[1][2] The endocyclic

product is preferred due to conjugation with the phenyl ring.

Protocol 2: Palladium-Catalyzed Cross-Coupling
(Precision)
Best for: Late-stage functionalization where the cyclopentene ring already contains sensitive

functional groups.[2]

Enol Triflates Formation:

Convert the cyclopentanone precursor to the corresponding vinyl triflate using Comins'

reagent or

with a hindered base (e.g., 2,6-di-tert-butyl-4-methylpyridine).[1][2]

Suzuki-Miyaura Coupling:

Reagents: Vinyl Triflate (1.0 eq), 3-Methylphenylboronic acid (1.2 eq).[2]

Catalyst:
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(5 mol%) or

.[2]

Base:

or

(2.0 eq).[2]

Solvent: Dioxane/Water (4:1),

.[1]

Advantage: This method strictly preserves the position of the double bond, avoiding

isomer migration common in acid-catalyzed dehydration.[1]

Part 3: Medicinal Chemistry Applications
The m-TCP motif is rarely a drug in itself but acts as a high-affinity pharmacophore in complex

inhibitors.[1][2]

Epigenetic Modulation: Menin-MLL Inhibitors
Recent patents and literature in oncology highlight the use of meta-substituted phenyl rings to

inhibit the Menin-MLL interaction, a critical target in acute leukemias.[1][2]

Mechanism: The Menin pocket is hydrophobic.[1] A meta-methyl group on a phenyl ring

(often attached to a rigid scaffold like cyclopentene or spiro-cycles) displaces high-energy

water molecules from the binding pocket, significantly boosting potency (

).[2]

Reference:meta-tolyl substitutions are explicitly cited in embodiments for Menin-MLL

inhibitors to optimize binding affinity [1, 2].[1][2]

Kinase Inhibition (cMET & Lck)
In kinase inhibitors, the m-TCP motif functions as a "gatekeeper" probe.[1][2]
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cMET Inhibitors: The meta-methyl group is used to induce a specific torsion angle in the

biaryl system, forcing the molecule into a bioactive conformation that fits the ATP-binding

cleft [3].[1]

Lck (Lymphocyte-specific protein tyrosine kinase): Structure-Activity Relationship (SAR)

studies show that meta-substitution is critical.[2][3] While para-substitution often clashes with

the hinge region or solvent front, meta-substitution (e.g., with methyl or halides) allows the

phenyl ring to sit deep in the hydrophobic back-pocket [4].[1][2]

SAR Logic: The "Meta-Methyl" Effect

Meta-Tolyl Cyclopentene
(Scaffold)

Lipophilicity (cLogP)
Increases hydrophobic contact

Metabolic Stability
Blocks p-oxidation (if p-H is blocked)

Warning: Benzylic oxidation risk

Conformational Lock
Restricts rotation vs. unsubstituted phenyl

High Potency
(Hydrophobic Pocket Fill)

Selectivity
(Gatekeeper Interaction)

Click to download full resolution via product page

Figure 2: Structure-Activity Relationship (SAR) mapping of the Meta-Tolyl Cyclopentene moiety.

[2]

Part 4: Analytical Characterization
To validate the synthesis of m-TCP derivatives, the following analytical signals are diagnostic:

NMR (500 MHz,

):

Olefinic Proton: A triplet or multiplet at

6.0–6.2 ppm (1H) confirms the endocyclic double bond.

Meta-Methyl: A sharp singlet at
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2.35–2.40 ppm (3H).[2]

Aromatic Region: A characteristic pattern for 1,3-disubstitution (singlet, doublet, triplet,

doublet) between

7.0–7.3 ppm.[1][2]

Mass Spectrometry:

Expect a molecular ion

consistent with the formula (e.g.,

for the core hydrocarbon).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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